Snc 162;snc-162
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Overview
Description
Preparation Methods
The synthesis of Snc 162 involves several steps, starting from commercially available starting materials. The key steps include the formation of the piperazine ring and the introduction of the allyl group. The synthetic route typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a suitable diamine and a dihalide.
Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using an allyl halide.
Coupling with Benzamide: The final step involves coupling the piperazine derivative with a benzamide derivative to form Snc 162.
Chemical Reactions Analysis
Snc 162 undergoes various chemical reactions, including:
Oxidation: Snc 162 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on Snc 162.
Substitution: Snc 162 can undergo substitution reactions, particularly at the piperazine ring and the benzamide moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Snc 162 has a wide range of scientific research applications, including:
Mechanism of Action
Snc 162 exerts its effects by selectively binding to delta-opioid receptors, which are G-protein-coupled receptors. Upon binding, Snc 162 activates the receptor, leading to the activation of downstream signaling pathways involving G-proteins. This activation results in the modulation of various cellular processes, including the inhibition of adenylate cyclase, the opening of potassium channels, and the closing of calcium channels . These effects contribute to the analgesic and antidepressant-like properties of Snc 162.
Comparison with Similar Compounds
Snc 162 is similar to other delta-opioid receptor agonists, such as Snc 80 and Leu-Enkephalin . Snc 162 is unique in its high selectivity for delta-opioid receptors and its potent antidepressant-like effects. Other similar compounds include:
Snc 80: Another delta-opioid receptor agonist with similar potency but different selectivity profiles.
Leu-Enkephalin: A naturally occurring peptide with delta-opioid receptor agonist activity.
SCH221510: A synthetic delta-opioid receptor agonist with similar pharmacological properties.
Snc 162 stands out due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications.
Properties
CAS No. |
1217811-53-4 |
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Molecular Formula |
C27H37N3O |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-phenylmethyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C27H37N3O/c1-6-18-29-19-22(5)30(20-21(29)4)26(23-12-10-9-11-13-23)24-14-16-25(17-15-24)27(31)28(7-2)8-3/h6,9-17,21-22,26H,1,7-8,18-20H2,2-5H3 |
InChI Key |
WGIDFDFAOQVAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC=C)C |
Origin of Product |
United States |
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